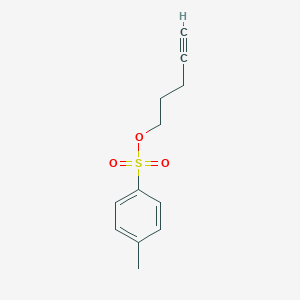

戊-4-炔-1-基 4-甲苯磺酸酯

描述

Synthesis Analysis

The synthesis of derivatives similar to Pent-4-YN-1-YL 4-methylbenzenesulfonate, such as tetraphenylantimony arenesulfonates, involves the reaction of pentaphenylantimony with arenesulfonyl chlorides in toluene, demonstrating the compound's role in forming coordination complexes with metal atoms (Sharutin et al., 2002). Another synthesis method includes the solvolysis reactions of pent-4-enyl derivatives, indicating its reactivity in specific solvent environments (Ferber & Gream, 1981).

Molecular Structure Analysis

The molecular structure of tetraphenylantimony 4-methylbenzenesulfonate, a related compound, was determined using X-ray diffraction analysis, revealing a distorted trigonal-bipyramidal coordination around the antimony atom (Sharutin et al., 2002). This suggests that Pent-4-YN-1-YL 4-methylbenzenesulfonate could also exhibit interesting structural features conducive to further chemical investigations.

Chemical Reactions and Properties

Chemical reactions involving 4-methylbenzenesulfonate derivatives often include nucleophilic substitutions and solvolysis reactions, demonstrating the compound's reactivity towards various nucleophiles under different conditions (Forcellini et al., 2015). These reactions are crucial for understanding the compound's chemical behavior and potential applications in synthetic chemistry.

Physical Properties Analysis

The physical properties of compounds similar to Pent-4-YN-1-YL 4-methylbenzenesulfonate can be inferred from studies on similar sulfonate derivatives. For instance, the solvolysis reaction conditions and the solvent's influence on reaction rates provide insights into the solubility and stability of these compounds in different media (Muñoz et al., 2003).

Chemical Properties Analysis

The chemical properties of Pent-4-YN-1-YL 4-methylbenzenesulfonate derivatives, including reactivity towards various nucleophiles and the ability to form coordination complexes, are indicative of its versatile chemical behavior. This versatility is essential for its application in organic synthesis and material science, as evidenced by the synthesis of tetraphenylantimony arenesulfonates and the solvolysis reactions of pent-4-enyl derivatives (Sharutin et al., 2002; Ferber & Gream, 1981).

科学研究应用

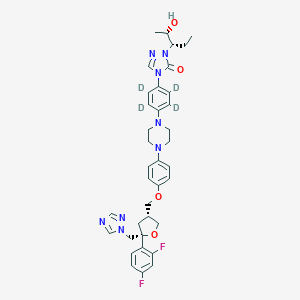

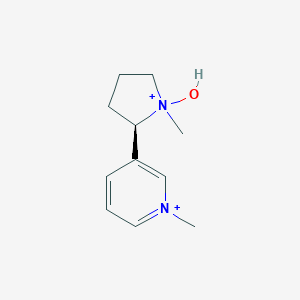

它已被确定为治疗神经精神和神经系统疾病的有效且口服活性多功能候选药物 (Li 等人,2014).

该化合物对各种类型的亲核试剂表现出反应性,允许以中等至良好的产率分离取代产物。这种反应性对其在不同化学合成中的应用至关重要 (Forcellini 等人,2015).

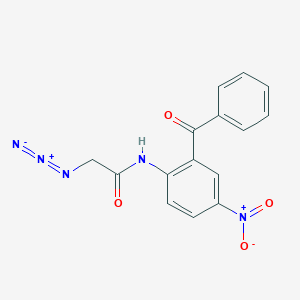

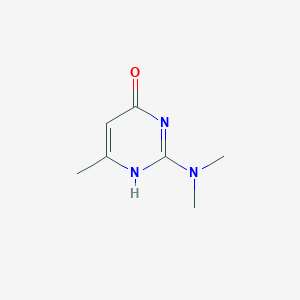

它的衍生物,特别是 N-磺酰胺,在控制与 DNA 的相互作用中起着重要作用,影响 DNA 切割效率和抗增殖活性,这对于制定治疗策略很重要 (González-Álvarez 等人,2013).

合成相关化合物,如 1-乙烯基环丙基 4-甲苯磺酸酯,对于快速且经济地合成亚烷基环丙烷至关重要,从而可以获得用于不同科学应用的各种脂环系统 (Ojo 等人,2014).

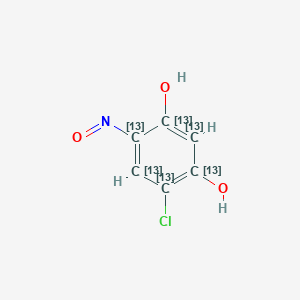

该化合物形成三维结构,并且是提纯到 0.918 的占位因子的主要成分,表明其在化学研究中的结构意义 (Yusof 等人,2012).

属性

IUPAC Name |

pent-4-ynyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3S/c1-3-4-5-10-15-16(13,14)12-8-6-11(2)7-9-12/h1,6-9H,4-5,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDMRXOBWIYVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450150 | |

| Record name | pent-4-ynyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pent-4-YN-1-YL 4-methylbenzenesulfonate | |

CAS RN |

77758-50-0 | |

| Record name | pent-4-ynyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B26973.png)

![(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B26983.png)